![molecular formula C9H10N2O2 B3377391 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide CAS No. 130091-78-0](/img/structure/B3377391.png)
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Overview
Description
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be achieved through several methods:
One-Pot Synthesis: This method involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions.
Lewis Acid-Catalyzed Cyclization: This method uses a Lewis acid catalyst to promote the cyclization of 2-aminophenol with a carboxylic acid derivative.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves high-throughput mechanochemistry. This method uses a mechanochemical milling system to process multiple samples simultaneously, leading to higher yields and efficiency compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives, such as 3-oxo-2H-1,4-benzoxazines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives like 3-oxo-2H-1,4-benzoxazines.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit notable anti-proliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study reported that certain derivatives displayed IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) . The presence of electron-donating groups on the benzoxazine structure was found to enhance anticancer activity significantly.
- Mechanism of Action : The proposed mechanism includes inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The hydroxyl groups present in some derivatives facilitate hydrogen bonding interactions that may enhance binding to target sites involved in cancer progression .
Neuroprotective Effects
Emerging research indicates that benzoxazine derivatives may also possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Material Science Applications
In addition to biological applications, 3,4-dihydro-2H-1,4-benzoxazine derivatives are being explored for their utility in material science:
- Polymer Chemistry : The compound can act as a curing agent for epoxy resins, improving thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance performance characteristics such as toughness and resistance to thermal degradation .
Case Study 1: Anticancer Efficacy
A recent study focused on synthesizing a series of substituted 3,4-dihydro-2H-1,4-benzoxazines and evaluating their anticancer properties. Compounds with specific substitutions demonstrated improved efficacy against MDA-MB-231 cells with growth inhibition exceeding 40% at certain concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
Compound | Cell Line | IC50 (µM) | % Inhibition |
---|---|---|---|
Compound 14f | MDA-MB-231 | 9.58 | 90 |
Compound 14a | PC-3 | 7.84 | 98 |
Compound 11a | MIA PaCa-2 | 12.9 | 95 |
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of benzoxazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that certain compounds significantly reduced cell death and oxidative markers, suggesting their potential application in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be compared with other similar compounds in the benzoxazine family:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds act as inhibitors of insulin release and vascular smooth muscle relaxants.
3,4-Dihydro-2H-1,3-benzoxazines: These derivatives have shown significant anti-inflammatory and antibacterial activities.
Biological Activity
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide is a compound that has attracted attention due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzoxazine class, characterized by a fused benzene and oxazine ring system. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The structural features contribute to its biological activity, influencing interactions with various biological targets.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of benzoxazines show significant antibacterial and antifungal properties. For instance, modifications in the benzoxazine structure can enhance these activities against various pathogens .
- Anticancer Properties : The compound has been evaluated for its potential in cancer treatment. It acts through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Certain studies have highlighted the neuroprotective properties of benzoxazine derivatives. They may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : Research indicates that some derivatives act as antagonists at serotonin receptors (e.g., 5-HT3 receptors), which are implicated in various neurological disorders .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Oxidative Stress Modulation : The ability to modulate oxidative stress markers suggests that these compounds can influence cellular redox states, contributing to their protective effects against neurotoxicity .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Anticancer Activity : A series of experiments demonstrated that specific derivatives significantly inhibited the proliferation of cancer cell lines. For example, one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating strong anticancer potential .
- Neuroprotection Assessment : In vitro assays using neuronal cell cultures showed that certain benzoxazine derivatives could significantly reduce cell death induced by glutamate toxicity. The protective effect was attributed to enhanced antioxidant activity and reduced apoptosis markers .
Data Summary Table
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(12)6-1-2-7-8(5-6)13-4-3-11-7/h1-2,5,11H,3-4H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSXQXUGUFDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130091-78-0 | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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